

Isotopically Labeled Ivabradine for Metabolic Studies: A Technical Guide

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Compound of Interest

Compound Name: *Ivabradine-d3 Hydrochloride*

Cat. No.: *B602484*

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Introduction

Ivabradine is a heart rate-lowering medication used in the management of stable angina pectoris and symptomatic chronic heart failure.[1][2] Its mechanism of action involves the selective inhibition of the "funny" channel pacemaker current (If) within the sinoatrial node, which leads to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[3][4][5][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development and safe clinical use. Metabolic studies are crucial for identifying the pathways of biotransformation, characterizing metabolites, and assessing potential drug-drug interactions.

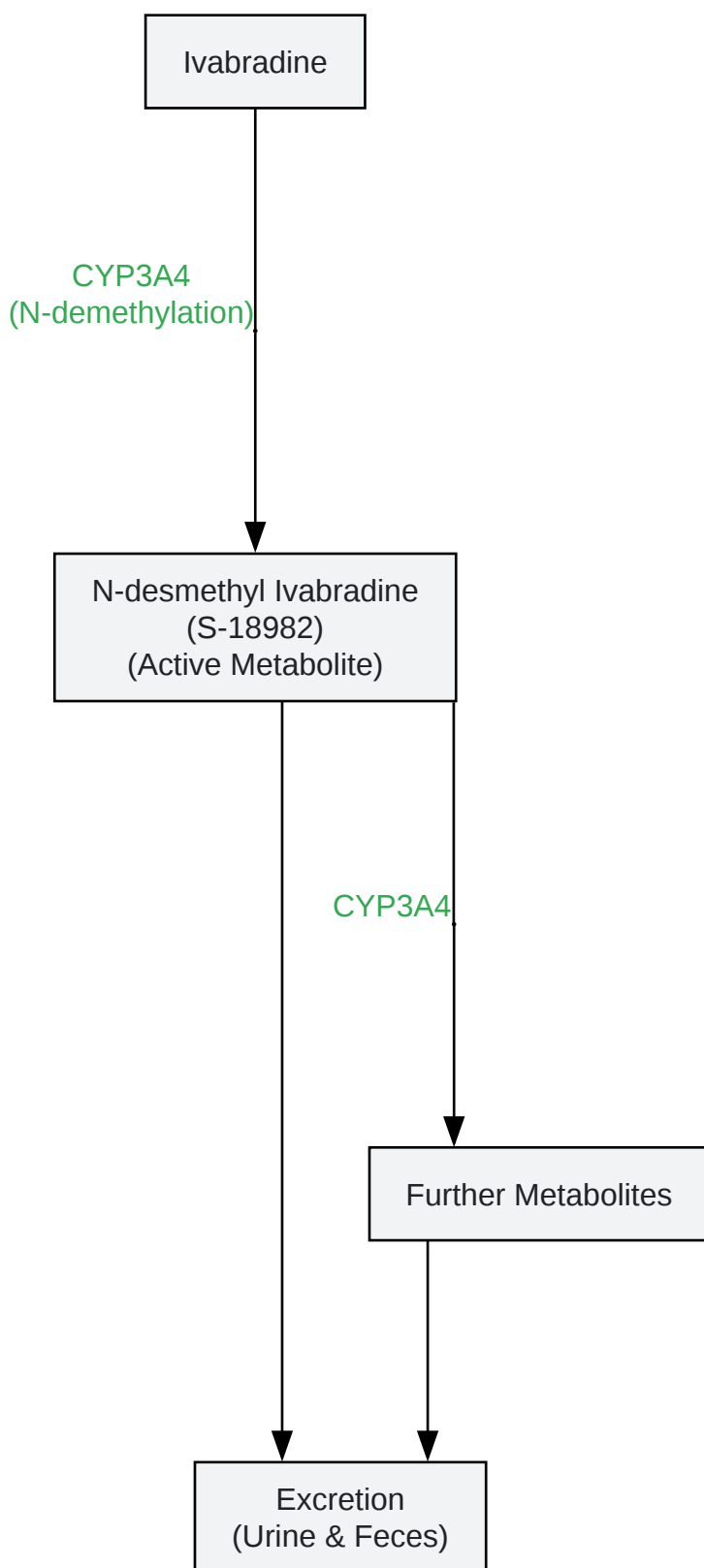
Isotopic labeling is a powerful and indispensable technique in modern drug metabolism research.[7][8][9] By replacing one or more atoms in the drug molecule with their heavier, non-radioactive (stable) or radioactive isotopes (e.g., Deuterium (^2H), Carbon-13 (^{13}C), Carbon-14 (^{14}C), Tritium (^3H)), researchers can trace the fate of the drug and its metabolites through complex biological systems with high precision and sensitivity.[10][11] This guide provides an in-depth technical overview of the use of isotopically labeled ivabradine in metabolic studies, covering its metabolic pathways, experimental protocols, and data analysis.

Metabolism of Ivabradine

Ivabradine undergoes extensive first-pass metabolism, primarily in the liver and intestines, resulting in an oral bioavailability of approximately 40%.[3][12][13] The primary metabolic

pathway is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.^{[3][4][5][12][13][14]}

The major and only active metabolite identified in humans is the N-desmethylated derivative, known as S-18982.^{[12][14]} This metabolite is equipotent to the parent compound and circulates at plasma concentrations approximately 40% that of ivabradine.^{[3][12][13][14]} S-18982 is also further metabolized by CYP3A4.^{[3][12]} The excretion of ivabradine metabolites occurs in similar proportions through both urine and feces, with about 4% of an oral dose being eliminated as the unchanged parent drug in the urine.^{[12][13][14]}



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Caption: Primary metabolic pathway of Ivabradine.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of ivabradine and its active metabolite S-18982 has been well-characterized. The use of isotopically labeled internal standards, such as deuterium-labeled ivabradine, is critical for achieving accurate quantification in complex biological matrices via LC-MS/MS.[\[15\]](#)[\[16\]](#)

Parameter	Ivabradine	N-desmethyl Ivabradine (S-18982)	Reference
Bioavailability	~40%	-	[3] [13]
Time to Peak Plasma (Tmax)	~1 hour (fasting)	-	[3] [13]
Plasma Protein Binding	~70%	-	[3] [5]
Volume of Distribution (Vd)	~100 L	-	[3] [13] [14]
Distribution Half-life ($t_{1/2}$)	2 hours	-	[3] [12] [13] [14]
Effective Half-life ($t_{1/2}$)	~6 hours	~11 hours	[3] [14]
Total Clearance	~24 L/h	-	[3] [13] [14]
Renal Clearance	~4.2 L/h	-	[13] [14]
Relative Plasma Concentration	100%	~40% of parent drug	[3] [12] [13] [14]
Excretion (unchanged)	~4% in urine	-	[12] [13] [14]

Table 1: Pharmacokinetic Properties of Ivabradine and its Major Metabolite.

Analytical Method	Matrix	Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
LC-MS/MS	Human Plasma	Ivabradine	0.1013 – 101.3	0.1013	[17]
LC-MS/MS	Human Plasma	N-desmethyl Ivabradine	0.085 – 25.5	0.085	[17]
LC-MS/MS	Human Plasma	Ivabradine	0.1 – 200	0.1	[18]
LC-MS/MS	Human Urine	Ivabradine	10.13 – 6078	10.13	[17]
LC-MS/MS	Human Urine	N-desmethyl Ivabradine	8.5 – 850	8.5	[17]

Table 2: Summary of Quantitative LC-MS/MS Methods for Ivabradine and its Metabolite.

Experimental Protocols

The use of isotopically labeled ivabradine is central to conducting definitive ADME studies. Carbon-14 is often the isotope of choice for mass balance and metabolite profiling studies due to its long half-life and the ability to incorporate it into metabolically stable positions of the molecule's carbon backbone.[\[10\]](#)[\[19\]](#) Stable isotopes like deuterium are invaluable for use as internal standards in quantitative mass spectrometry.[\[15\]](#)

Protocol 1: In Vivo ADME Study in an Animal Model (e.g., Rat)

This protocol outlines a typical procedure for assessing the absorption, distribution, metabolism, and excretion of [^{14}C]-Ivabradine.

1. Synthesis and Purification of [^{14}C]-Ivabradine:

- Incorporate the ^{14}C label at a metabolically stable position within the ivabradine molecule to prevent premature loss of the radiolabel.

- Purify the final product using techniques like High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity (>98%).
- Determine the specific activity (e.g., in mCi/mmol) of the labeled compound.

2. Dosing and Animal Housing:

- Administer a single oral or intravenous dose of [^{14}C]-Ivabradine, formulated in a suitable vehicle, to the study animals (e.g., Sprague-Dawley rats).
- House animals individually in metabolism cages designed for the separate and complete collection of urine and feces.

3. Sample Collection:

- Blood/Plasma: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant. Centrifuge to separate plasma.
- Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) until radioactivity levels in excreta are negligible (typically >96 hours).

4. Sample Analysis:

- Mass Balance: Determine the total radioactivity in aliquots of plasma, urine homogenates, and fecal homogenates using Liquid Scintillation Counting (LSC). Calculate the percentage of the administered radioactive dose recovered in each matrix.
- Metabolite Profiling:
 - Pool plasma and urine samples from relevant time points.
 - Extract metabolites from plasma (e.g., using protein precipitation with acetonitrile) and urine.^[16]
 - Analyze extracts using radio-HPLC (HPLC with an in-line radioactivity detector) to separate the parent drug from its metabolites.
- Metabolite Identification:

- Collect radioactive peaks from the HPLC.
- Analyze the collected fractions using high-resolution LC-MS/MS to determine the exact mass and fragmentation patterns of the metabolites, enabling structural elucidation.

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Caption: Experimental workflow for an *in vivo* ADME study.

Protocol 2: In Vitro Metabolism using Human Liver Microsomes

This protocol is used to identify metabolites formed by hepatic enzymes and to confirm the role of specific CYP450 enzymes.

1. Reagents and Materials:

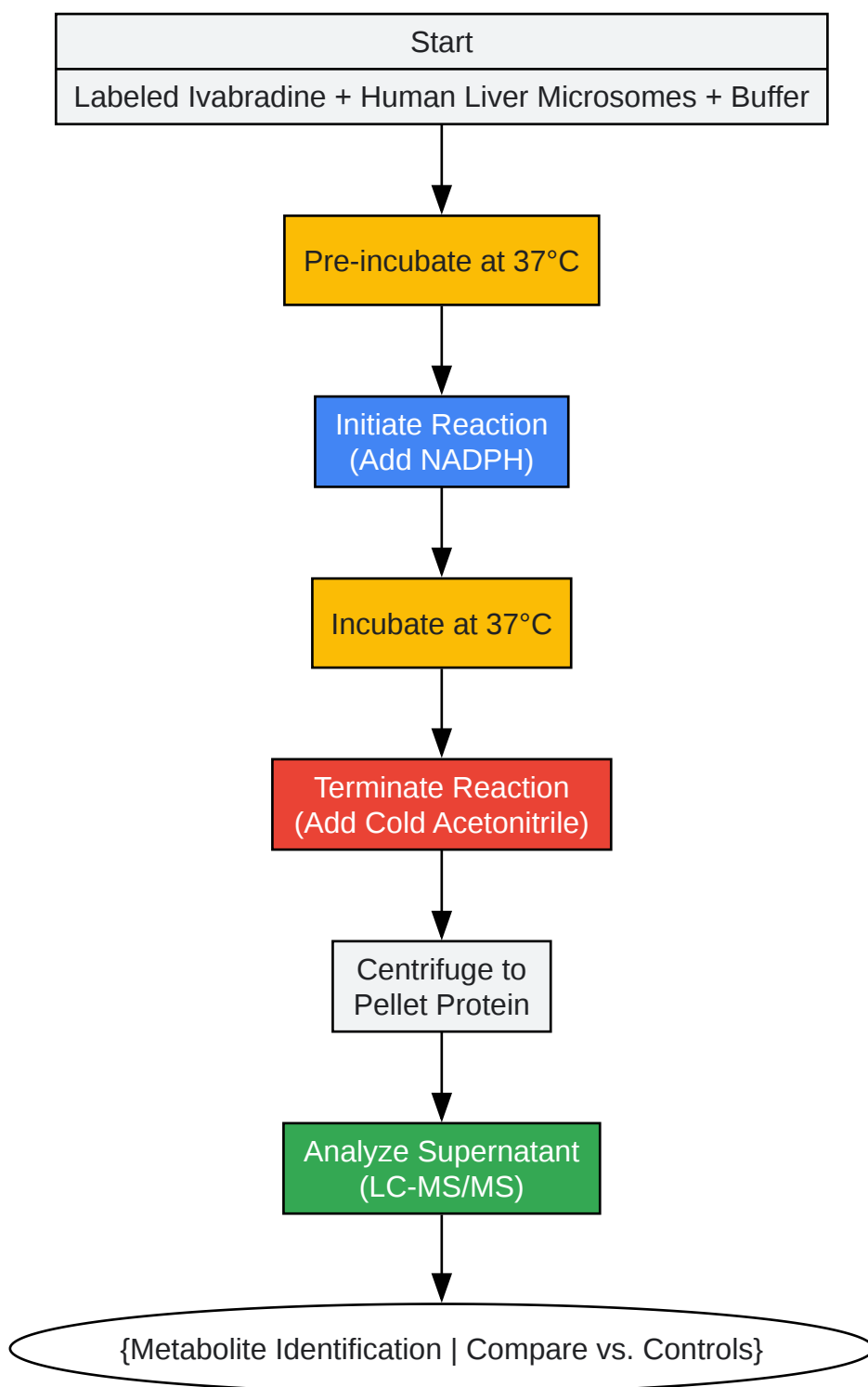
- Labeled Ivabradine (e.g., ^{14}C or stable isotope).
- Human Liver Microsomes (HLM).
- NADPH regenerating system (cofactor for CYP450 enzymes).
- Phosphate buffer (pH 7.4).
- Control incubations: without NADPH (to check for non-enzymatic degradation) and without HLM (to check for chemical instability).
- Specific CYP3A4 inhibitor (e.g., Ketoconazole) for reaction phenotyping.

2. Incubation Procedure:

- Pre-incubate HLM, buffer, and labeled ivabradine at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate for a specific time (e.g., 60 minutes) at 37°C with gentle shaking.
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

3. Sample Analysis:

- Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
- Transfer the supernatant for analysis.
- Analyze the supernatant using LC-MS/MS to detect and identify the parent drug and any formed metabolites by comparing against control samples.
- In the reaction phenotyping experiment, the absence or significant reduction of metabolite formation in the presence of a CYP3A4 inhibitor confirms the enzyme's role.



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Caption: Workflow for *in vitro* metabolism studies.

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